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Clinical Application and Efficacy Data

Raltitrexed, a specific thymidylate synthase (TS) inhibitor, offers a favorable toxicity profile and convenient

administration schedule, making it a candidate for maintenance therapy. The table below summarizes key

efficacy outcomes from recent clinical studies in gastrointestinal cancers.

Table 1: Clinical Efficacy of Raltitrexed-Based Regimens in Advanced Cancers

Cancer Type
Study Phase
/ Type

Regimen
Key Efficacy
Outcomes

Citation

Metastatic Colorectal
Cancer (mCRC)

Prospective
Phase II (2nd-

line)

Raltitrexed + Irinotecan +
Bevacizumab

(SALIRI/Bev), followed by
Raltitrexed/Bev

maintenance

Median PFS: 8.4
months; Median

OS: 17.6 months;
DCR: 87.2%

[1]

Heavily Pretreated
mCRC

Real-World

Study

Raltitrexed + S-1 +

Bevacizumab

Median PFS: 4.7
months; Median
OS: 13.5 months;

DCR: 65.1%

[2]
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Cancer Type
Study Phase
/ Type

Regimen
Key Efficacy
Outcomes

Citation

Locally Advanced
Nasopharyngeal
Carcinoma (LA-NPC)

Phase II Raltitrexed + Cisplatin

(Induction & Concurrent
with CRT)

2-year OS: 92%;

2-year RFS: 85%;
ORR: 98%

[3]

Detailed Protocol for Maintenance Therapy in mCRC

This protocol is adapted from a prospective Phase II study investigating second-line treatment followed by

maintenance therapy for mCRC [1].

Patient Selection Criteria

Inclusion Criteria:

Histologically confirmed metastatic colorectal adenocarcinoma.
Failure of first-line fluorouracil-based chemotherapy.

ECOG Performance Status of 0 or 1.
Adequate organ function:

Absolute neutrophil count (ANC) ≥ 1.5 × 10⁹/L
Platelet count ≥ 80 × 10⁹/L

Serum creatinine ≤ 1.5 × ULN
Exclusion Criteria:

Previous treatment with raltitrexed.
Symptomatic coronary artery disease or uncontrolled cardiac conditions.

Severe active infection or symptomatic brain metastases.

Treatment Plan

Induction Phase:

Duration: 6 cycles (each cycle is 21 days).
Regimen A (SALIRI/Bev): For patients who failed first-line oxaliplatin.

Raltitrexed: 3 mg/m², IV infusion over 15 minutes, Day 1.
Irinotecan: 200 mg/m², IV infusion, Day 1.
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Bevacizumab: 7.5 mg/kg, IV infusion, Day 1.

Regimen B (SALOX/Bev): For patients who failed first-line irinotecan.
Raltitrexed: 3 mg/m², IV infusion over 15 minutes, Day 1.

Oxaliplatin: 130 mg/m², IV infusion, Day 1.
Bevacizumab: 7.5 mg/kg, IV infusion, Day 1.

Maintenance Phase:

Initiation Criteria: Patients with at least stable disease (SD) after 6 cycles of induction.
Regimen:

Raltitrexed: 3 mg/m², IV infusion over 15 minutes, Day 1.
Bevacizumab: 7.5 mg/kg, IV infusion, Day 1.

Cycle Duration: 21 days.
Duration: Continue until disease progression or unacceptable toxicity.

Efficacy and Safety Monitoring

Tumor Assessment: Perform CT or MRI scans every 6-8 weeks (every 2-3 cycles) using RECIST

1.1 criteria.
Safety Monitoring:

Perform complete blood count and serum chemistry before each cycle.
Monitor for known adverse events (AEs), which are primarily mild to moderate. The most

common AEs include bone marrow suppression, gastrointestinal side effects (nausea,
vomiting), and oropharyngeal mucositis [3] [1].

Manage AEs according to NCI CTCAE guidelines; dose delays or reductions may be required
for Grade 3/4 toxicities.

Mechanism of Action and Synergistic Potential

Molecular Mechanism and Apoptosis Pathway

Raltitrexed is a folate analog competitively inhibiting thymidylate synthase (TS), depleting thymidine

triphosphate (dTTP), and causing DNA fragmentation and apoptosis [3] [4]. Preclinical studies reveal

additional apoptosis mechanisms.
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The following diagram illustrates the mitochondrial-mediated apoptosis pathway induced by raltitrexed in

cancer cells, based on findings in gastric and prostate cancer models [5] [6].

Raltitrexed-Induced Mitochondrial Apoptosis Pathway
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Diagram 1: Raltitrexed triggers apoptosis through TS inhibition and DNA damage, leading to mitochondrial

dysfunction and caspase-3 activation. In prostate cancer models, it also impedes HSPA8, contributing to ER

stress [5] [6].

Synergistic Potential in Combination Therapy
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Hyperthermia: In colorectal cancer organoid models, raltitrexed demonstrated the highest

hyperthermia chemotherapy sensitization enhancement ratio (HCSER) among common drugs,
indicating strong synergistic effects with hyperthermia [7].

Immunotherapy: A clinical case report described the successful substitution of 5-FU with raltitrexed
in a pembrolizumab-platinum regimen for metastatic esophageal cancer, resulting in 10 months of

progression-free survival without new toxicity signals [8]. This supports its compatibility with
immunotherapy platforms.

Conclusion and Future Directions

Evidence supports raltitrexed as a viable and effective agent for maintenance therapy, especially in mCRC.

Its distinct mechanism of action, manageable safety profile, and convenient dosing schedule offer significant

clinical advantages.

Future work should focus on:

Prospective Trials: Conducting randomized Phase III trials to definitively establish the survival

benefit of raltitrexed maintenance versus other strategies.
Biomarker Discovery: Identifying predictive biomarkers, such as TS expression levels, for patient

stratification.
Novel Combinations: Further exploring synergies with immunotherapies and targeted agents across

various malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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